7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime
Description
Properties
IUPAC Name |
7-amino-N'-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c14-11-6-10(8-4-2-1-3-5-8)17-13-9(12(15)18-20)7-16-19(11)13/h1-7,20H,14H2,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMNODYDPXPHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Core Structure Construction
The synthesis of 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime hinges on constructing the pyrazolo[1,5-a]pyrimidine core followed by regioselective functionalization. Retrosynthetically, the molecule can be divided into three key segments:
- Pyrimidine ring : Derived from cyclocondensation reactions between aminopyrazoles and electrophilic partners.
- Phenyl substituent at C5 : Introduced via aromatic substitution or pre-functionalized precursors.
- Carboxamidoxime group at C3 : Installed through late-stage modification of a cyano or carboxamide intermediate.
Cyclocondensation Strategies
The foundational step involves forming the pyrazolo[1,5-a]pyrimidine scaffold. Two predominant methods are employed:
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the condensation of 3-aminopyrazole with α,β-unsaturated carbonyl compounds. For instance, reacting 3-aminopyrazole with cinnamaldehyde derivatives under microwave conditions (120°C, 20 min) in DMSO with tert-butoxide base yields 5-phenylpyrazolo[1,5-a]pyrimidine intermediates. This method achieves >80% yield while minimizing side products.
Aza-Michael Addition/Nucleophilic Addition Cascade
Dienones and pyrazol-3-amine undergo a tandem aza-Michael addition and nucleophilic addition in n-propanol with KOH at 100°C. For example, (E)-1,5-diphenylpenta-1,4-dien-3-one reacts with pyrazol-3-amine to form 7-arylethyl-5-arylpyrazolo[1,5-a]pyrimidines in 85–92% yield. This method is notable for its regioselectivity and scalability.
Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
After constructing the core, introducing the amino group at C7 and the carboxamidoxime at C3 requires precise functionalization.
Introduction of the C7-Amino Group
Nitration followed by reduction is a classical approach:
Carboxamidoxime Installation at C3
The carboxamidoxime group is introduced via two primary routes:
Cyanide Intermediate Pathway
- Cyano Group Formation : Reacting 3-bromo-pyrazolo[1,5-a]pyrimidine with CuCN in DMF at 120°C affords the 3-cyano derivative.
- Amidoxime Synthesis : Treating the nitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under reflux for 6–8 hours forms the carboxamidoxime. This step achieves 70–75% yield, with purity confirmed via HPLC.
Direct Carboxamide Oxidation
An alternative route oxidizes a pre-existing carboxamide group using hydroxylamine-O-sulfonic acid in alkaline conditions, though this method suffers from lower yields (50–60%) due to over-oxidation.
Optimization and Mechanistic Insights
Solvent and Base Effects
- Microwave Synthesis : DMSO enhances reaction efficiency by stabilizing polar intermediates, while tert-butoxide deprotonates the aminopyrazole, facilitating nucleophilic attack.
- Aza-Michael Addition : Protic solvents like n-propanol promote hydrogen bonding, directing regioselectivity toward C5-aryl substitution.
Analytical Validation and Characterization
Spectroscopic Confirmation
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Microwave Cyclization | 85 | 20 min | Rapid, high purity | Requires specialized equipment |
| Aza-Michael Cascade | 90 | 6 h | Scalable, regioselective | Solvent-intensive |
| Cyanide Amidoximation | 75 | 8 h | Straightforward | Toxic intermediates |
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime, typically involves cyclization reactions and modifications of existing pyrazolo structures. These synthetic approaches allow for the introduction of various substituents that can enhance biological activity. For example, derivatives with amino and phenyl groups have shown promise in inhibiting specific enzymes and exhibiting anticancer properties .
Anticancer Activity
Research indicates that compounds related to 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. This inhibition leads to reduced proliferation of cancer cells, making these compounds potential candidates for anticancer therapies .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes such as cathepsin K and thymidine phosphorylase. Molecular docking studies suggest that the binding affinities of these compounds can be optimized through structural modifications, enhancing their potential as therapeutic agents in treating diseases where these enzymes play a crucial role .
Antioxidant and Neuroprotective Properties
Recent studies have explored the antioxidant properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown effectiveness against oxidative stress-related diseases, including neurodegenerative disorders like Alzheimer's disease. The ability to scavenge free radicals positions them as promising candidates for further development in neuroprotective therapies .
Case Studies
Mechanism of Action
The mechanism of action of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions can lead to various biological effects, including antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Carboxamides
Key Observations :
- Position 5 : Aryl groups (e.g., phenyl, 4-methoxyphenyl) enhance hydrophobic interactions with kinase ATP-binding pockets .
- Position 7: Amino or methyl groups modulate solubility and potency. For example, 7-amino derivatives (e.g., 10a) are precursors for further functionalization .
- Position 3 : Carboxamides (e.g., 10a , 7a ) exhibit stronger hydrogen bonding than esters (e.g., ), which may explain their higher kinase inhibition potency .
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
- Compound 15/16 (from ): Optimized derivatives with 200-fold increased PDE4 inhibition due to cyclized amide substituents.
- TTK Inhibitors : Pyrazolo[1,5-a]pyrimidines with polar moieties in hydrophobic regions show enhanced physicochemical properties while retaining inhibitory potency (IC₅₀ ~50 nM) .
- Mechanistic Insight : These compounds mimic ATP, competing for binding in the kinase catalytic site (e.g., CDK2), with N4-HN hydrogen bonds critical for binding geometry .
Non-Pyrazolo Heterocycles
- Imidazo[1,5-a]pyridines (e.g., 3a from ): Exhibit antibacterial activity (MIC₅₀: 0.6–1.4 mg/mL) via hydrophobic and entropic binding to papain. Contrastingly, pyrazolo[1,5-a]pyrimidines show broader kinase inhibition .
- Tetrazolo[1,5-a]pyrimidines (e.g., 38 from ): Display antidiabetic activity (IC₅₀: 49.8 μM against α-glucosidase), highlighting the role of heterocycle substitution in target specificity .
Structural and Functional Trends
Substituent Effects on Bioactivity
Biological Activity
7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 256.28 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its bioactivity.
Biological Activity Overview
The biological activities of 7-amino derivatives, particularly those related to the pyrazolo[1,5-a]pyrimidine scaffold, have been extensively studied. Key areas of activity include:
- Antiviral Activity : Compounds in this class have shown efficacy against various viral infections, particularly hepatitis C virus (HCV) and potentially other RNA viruses. A study demonstrated that derivatives inhibit HCV replication in cell culture systems, highlighting their potential as antiviral agents .
- Anticancer Properties : Several studies indicate that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines (e.g., MCF-7) and have shown to induce apoptosis and inhibit cell proliferation .
- Enzymatic Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer progression and viral replication. For example, some derivatives act as dual inhibitors of EGFR and VEGFR2, demonstrating IC50 values in the nanomolar range .
The mechanisms underlying the biological activities of 7-amino derivatives involve several pathways:
- Inhibition of Viral Replication : The compound interferes with viral RNA synthesis and assembly processes.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Enzyme Inhibition : The structural features allow for effective binding to active sites of target enzymes, disrupting their function.
Case Study 1: Antiviral Efficacy
A series of 7-amino derivatives were synthesized and evaluated for their antiviral properties against HCV. The most potent compound demonstrated an IC50 value significantly lower than existing antiviral treatments, suggesting a promising lead for further drug development .
Case Study 2: Anticancer Activity
Research involving MCF-7 breast cancer cells revealed that a particular derivative induced cell cycle arrest at the G1 phase and increased apoptosis rates by over 30% compared to control groups. This highlights the potential application in cancer therapeutics .
Data Table: Summary of Biological Activities
| Activity Type | Description | IC50 Values (µM) |
|---|---|---|
| Antiviral | Inhibition of HCV replication | < 10 |
| Anticancer | Induction of apoptosis in MCF-7 cells | 15.3 - 29.1 |
| Enzyme Inhibition | Dual inhibition of EGFR/VEGFR2 | 0.3 - 24 |
Q & A
Q. What are the common synthetic routes for 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents or enaminones (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate), followed by hydrolysis and functionalization. For example, bis(pentafluorophenyl) carbonate (BPC)-mediated amidation is used to introduce carboxamidoxime groups . Key steps include:
- Cyclocondensation : Conducted in polar solvents (e.g., ethanol/DMF) under reflux.
- Hydrolysis : LiOH-mediated ester-to-acid conversion.
- Amidation : BPC activates carboxylic acids for coupling with amidoxime precursors.
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : and NMR confirm substitution patterns and regiochemistry (e.g., phenyl group at position 5, carboxamidoxime at position 3) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., amidoxime N–H stretches at ~3300 cm) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic space group observed in related pyrazolo[1,5-a]pyrimidines) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., cathepsins K/B) using fluorogenic substrates. For example, N-(2-picolyl)carboxamide derivatives show IC values ~45 µM for cathepsin B .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., human carcinoma cells) to assess antiproliferative activity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Contradictions may arise from differences in membrane permeability, off-target effects, or assay conditions. Mitigation strategies include:
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for direct target binding or cellular thermal shift assays (CETSAs).
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation .
- Structural Optimization : Modify substituents (e.g., trifluoromethyl groups enhance target affinity and metabolic stability) .
Q. What strategies improve synthetic yield and scalability for carboxamidoxime derivatives?
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. BPC) to reduce side reactions.
- Parallel Synthesis : Use automated platforms to explore diverse amines/enaminones, as demonstrated for 7-heteroaryl-pyrazolo[1,5-a]pyrimidines .
Q. How do substituent variations at position 5 and 7 influence structure-activity relationships (SAR)?
Q. What computational tools aid in designing novel derivatives with improved pharmacokinetics?
- Quantum Chemical Calculations : Predict reaction pathways and transition states to optimize cyclocondensation steps .
- Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., cathepsin K’s active site) to guide substituent selection .
- ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and toxicity early in design .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
